1-(1H-Imidazol-1-yl)oct-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)oct-1-en-3-one is a compound that features an imidazole ring attached to an octenone chain Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-Imidazol-1-yl)oct-1-en-3-one can be synthesized through various methods. One common approach involves the reaction of imidazole with an appropriate octenone precursor under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, allowing it to react with the octenone. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)oct-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-1-yl)oct-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)oct-1-en-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-1-yl)propan-2-one
- 1-(1H-Imidazol-1-yl)butan-2-one
- 1-(1H-Imidazol-1-yl)pentan-2-one
Uniqueness
1-(1H-Imidazol-1-yl)oct-1-en-3-one is unique due to its longer carbon chain, which can influence its physical and chemical properties. This longer chain can affect its solubility, reactivity, and interaction with biological targets compared to shorter-chain imidazole derivatives .
Properties
CAS No. |
64207-88-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-imidazol-1-yloct-1-en-3-one |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-5-11(14)6-8-13-9-7-12-10-13/h6-10H,2-5H2,1H3 |
InChI Key |
KURXRYUERAXVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.